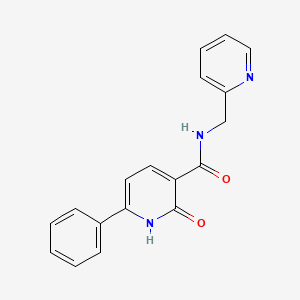
2-hydroxy-6-phenyl-N-(2-pyridinylmethyl)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-hydroxy-6-phenyl-N-(2-pyridinylmethyl)nicotinamide, also known as HPPN, is a compound that has gained attention in scientific research due to its potential pharmacological properties. HPPN is a nicotinamide derivative that has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 2-hydroxy-6-phenyl-N-(2-pyridinylmethyl)nicotinamide is not fully understood. However, it has been reported to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. This compound has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in cellular energy homeostasis.
Biochemical and Physiological Effects:
This compound has been reported to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages. This compound has also been reported to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase, in cells. Moreover, this compound has been shown to inhibit the migration and invasion of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-hydroxy-6-phenyl-N-(2-pyridinylmethyl)nicotinamide in lab experiments is its potential pharmacological properties. This compound has been reported to exhibit anti-inflammatory, antioxidant, and anti-cancer activities, making it a potential candidate for drug development. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which may affect its bioavailability and pharmacokinetics.
Direcciones Futuras
There are several future directions for 2-hydroxy-6-phenyl-N-(2-pyridinylmethyl)nicotinamide research. One of the directions is to investigate the pharmacokinetics and pharmacodynamics of this compound in vivo. Another direction is to explore the potential of this compound as a therapeutic agent for various diseases, such as inflammation and cancer. Moreover, the development of novel synthetic methods for this compound may improve its yield and solubility, making it more suitable for drug development.
Conclusion:
In conclusion, this compound is a compound that has gained attention in scientific research due to its potential pharmacological properties. This compound has been synthesized using various methods and has been extensively studied for its anti-inflammatory, antioxidant, and anti-cancer activities. The mechanism of action of this compound is not fully understood, but it has been reported to inhibit the activity of NF-κB and activate the AMPK pathway. This compound has various biochemical and physiological effects, and its potential as a therapeutic agent for various diseases is being explored.
Métodos De Síntesis
2-hydroxy-6-phenyl-N-(2-pyridinylmethyl)nicotinamide can be synthesized using various methods. One of the methods involves the reaction of 2-hydroxy-6-phenyl-nicotinic acid with 2-pyridinemethanamine in the presence of a coupling agent. Another method involves the reaction of 2-hydroxy-6-phenyl-nicotinic acid with 2-chloromethylpyridine in the presence of a base. Both methods have been reported to yield this compound in good yields.
Aplicaciones Científicas De Investigación
2-hydroxy-6-phenyl-N-(2-pyridinylmethyl)nicotinamide has been extensively studied for its potential pharmacological properties. It has been reported to exhibit anti-inflammatory, antioxidant, and anti-cancer activities. This compound has also been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. Moreover, this compound has been reported to induce apoptosis in cancer cells by activating the caspase pathway.
Propiedades
IUPAC Name |
2-oxo-6-phenyl-N-(pyridin-2-ylmethyl)-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2/c22-17(20-12-14-8-4-5-11-19-14)15-9-10-16(21-18(15)23)13-6-2-1-3-7-13/h1-11H,12H2,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDCCZJFXJJHLQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C(=O)N2)C(=O)NCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

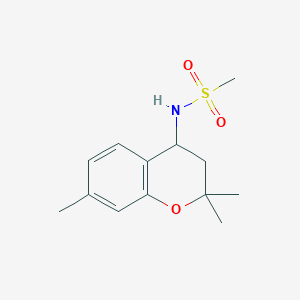
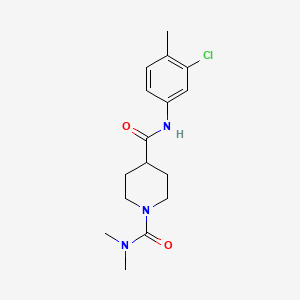
![6-(4-fluoro-2-methoxyphenyl)-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide](/img/structure/B5306761.png)
![N-[4-({2-[5-(2-thienyl)-3-isoxazolyl]-1-azepanyl}methyl)phenyl]acetamide](/img/structure/B5306772.png)
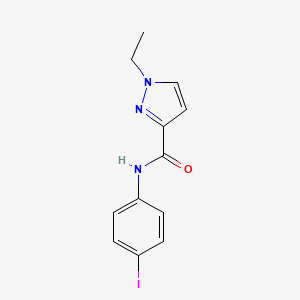
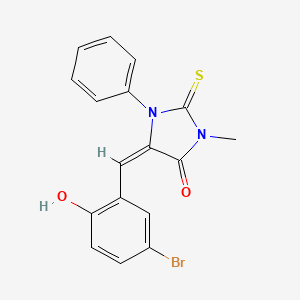
![(3R)-3-{[4-(3-methyl-2-pyridinyl)-1-piperazinyl]carbonyl}-1,2,3,4-tetrahydroisoquinoline dihydrochloride](/img/structure/B5306793.png)
![{3-[(4-methylbenzyl)oxy]benzyl}(3-pyridinylmethyl)amine hydrochloride](/img/structure/B5306800.png)

![N-isopropyl-2-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenoxy)propanamide](/img/structure/B5306819.png)
![5-{[(3-hydroxyphenyl)amino]methylene}-1-mesityl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5306833.png)
![N-(1-cyclohex-1-en-1-ylethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5306846.png)
![nicotinaldehyde 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylhydrazone](/img/structure/B5306854.png)
![N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-2-phenylpropanamide](/img/structure/B5306857.png)